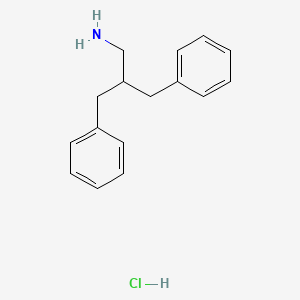

(3-Amino-2-benzylpropyl)benzene hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUJPFKBLVAZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Amino-2-benzylpropyl)benzene hydrochloride chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-2-benzylpropyl)benzene hydrochloride, also known by its IUPAC name 2-benzyl-3-phenylpropan-1-amine hydrochloride, is a primary amine of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a flexible propyl backbone with appended benzyl and phenyl groups, make it a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical structure, molecular properties, plausible synthetic routes, and potential applications in drug discovery, supported by an analysis of related compounds and general synthetic methodologies.

Core Chemical Identity and Molecular Characteristics

This compound is a white crystalline solid, a characteristic typical of amine hydrochloride salts. The hydrochloride form enhances its stability and aqueous solubility, facilitating its use in biological assays and as a starting material in various chemical reactions.

Chemical Structure

The molecular structure consists of a three-carbon propyl chain. An amino group is attached to the first carbon (C1), a benzyl group to the second carbon (C2), and a phenyl group to the third carbon (C3). This arrangement results in a chiral center at the second carbon. The compound is typically supplied as a hydrochloride salt, where the amino group is protonated.

Figure 1: Chemical structure of this compound.

Molecular Properties

A summary of the key molecular properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 890715-21-6 | EvitaChem[1] |

| IUPAC Name | 2-benzyl-3-phenylpropan-1-amine;hydrochloride | EvitaChem[1] |

| Molecular Formula | C₁₆H₂₀ClN | EvitaChem[1] |

| Molecular Weight | 261.79 g/mol | EvitaChem[1] |

| Appearance | White crystalline solid | EvitaChem[1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential route to synthesize 2-benzyl-3-phenylpropan-1-amine could involve the reduction of a corresponding nitrile or amide intermediate. One such approach is outlined below:

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Alkylation: Phenylacetonitrile would be deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The resulting carbanion would then be reacted with benzyl bromide in an Sₙ2 reaction to form 2-benzyl-3-phenylpropanenitrile.

-

Reduction: The intermediate nitrile would then be reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel or palladium on carbon).

-

Salt Formation: The final free base, 2-benzyl-3-phenylpropan-1-amine, would be dissolved in a suitable organic solvent, such as diethyl ether, and treated with a solution of hydrochloric acid in ether to precipitate the desired hydrochloride salt.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the benzyl and phenyl groups would appear in the range of δ 7.0-7.5 ppm. The aliphatic protons of the propyl chain and the benzylic methylene group would appear at higher field, with characteristic splitting patterns. The protons of the aminomethyl group would likely be a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 125-140 ppm region. The aliphatic carbons of the propyl chain and the benzylic carbon would appear in the upfield region. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine salt would be observed in the region of 3200-2800 cm⁻¹. C-H stretching from aromatic and aliphatic groups would also be present. Aromatic C=C stretching bands would appear around 1600-1450 cm⁻¹[2]. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₆H₁₉N) at m/z 225.15. Fragmentation patterns would likely involve the loss of benzyl and phenyl groups. |

Potential Applications in Drug Discovery and Research

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known pharmacophores suggests its utility in the development of drugs targeting neurological disorders[1].

Neurological Disorders

The presence of two aromatic rings and a primary amine group suggests that this compound or its derivatives could interact with various receptors and enzymes in the central nervous system. Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems[1]. The flexible nature of the propyl chain allows the aromatic groups to adopt various spatial orientations, potentially enabling binding to a range of biological targets.

Enzyme Inhibition

The primary amine can act as a key interaction point, forming hydrogen bonds or ionic interactions within the active site of enzymes[1]. This makes the scaffold a promising starting point for the design of enzyme inhibitors for various therapeutic areas.

Intermediate in Organic Synthesis

Beyond its direct biological applications, this compound is a useful intermediate in organic synthesis. The primary amine can be readily functionalized through various reactions, such as acylation, alkylation, and sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As a hydrochloride salt of a primary amine, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a chemical scaffold with significant potential in the fields of medicinal chemistry and organic synthesis. Its defined chemical structure and molecular weight provide a solid foundation for its use as a building block in the design and synthesis of novel compounds with potential therapeutic value, particularly in the area of neurological disorders. Further research to elucidate its specific biological targets and to develop efficient and scalable synthetic routes will be crucial in fully realizing its potential.

References

- Ahmed, et al. (2022). Molecules, 27(15), 4882.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Jiménez, M. V., et al. (2013). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)

Sources

Literature review of (3-Amino-2-benzylpropyl)benzene hydrochloride derivatives

Scaffold Analysis and Applications in Dual-Target Enzyme Inhibition[1]

Executive Summary

Chemical Identity: (3-Amino-2-benzylpropyl)benzene hydrochloride (CAS: 890715-21-6)

Synonyms: 2-benzyl-3-phenylpropylamine HCl;

This technical guide analyzes this compound, a specialized chemical scaffold characterized by a "butterfly" diphenyl arrangement.[1] Unlike linear phenethylamines (e.g., dopamine), this molecule possesses a bulky, lipophilic core due to the 2-benzyl substitution on the propyl backbone.[1]

While often cataloged as a building block, recent medicinal chemistry literature identifies this scaffold as a critical pharmacophore for developing dual-action inhibitors .[1] Specifically, derivatives of this amine have demonstrated nanomolar potency against Carbonic Anhydrase (CA) isoforms and Cholinesterases (AChE/BChE) , making them high-value targets for neurodegenerative research (Alzheimer’s disease) and glaucoma therapeutics.[1]

Chemical Structure & Properties

The hydrochloride salt form improves the stability and water solubility of the free base, which is an oily liquid prone to oxidation.[1]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 261.79 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |

| pKa (Calc) | ~9.8 (Amine protonation) |

| H-Bond Donors | 3 (Ammonium head) |

| LogP (Free Base) | ~3.8 (Highly Lipophilic) |

Structural Significance

The molecule features a pseudo-symmetric hydrophobic core .[1] The two benzyl wings create a steric bulk that fits into large hydrophobic pockets of enzymes (e.g., the active site gorge of Butyrylcholinesterase), distinguishing it from the smaller, linear monoamines.[1]

Synthesis Protocol: The Self-Validating Workflow

Context: The synthesis of this scaffold typically involves the reduction of a nitrile precursor.[1] The following protocol is adapted from the methodologies used to generate

Step 1: Precursor Assembly (Knoevenagel Condensation)

Objective: Synthesize (Z)-2,3-diphenylacrylonitrile.[1]

-

Reagents: Phenylacetonitrile, Benzaldehyde, Sodium Ethoxide (NaOEt), Ethanol.[1]

-

Mechanism: Base-catalyzed condensation creates the

-unsaturated nitrile.[1] -

Validation Point: The product must be a solid precipitate.[1] Melting point check is required (Standard: ~86-88°C).[1]

Step 2: Hydrogenation & Reduction (The Critical Step)

Objective: Reduce the double bond and the nitrile group to the primary amine.[1]

-

Reagents:

(Lithium Aluminum Hydride), -

Protocol:

Step 3: Salt Formation

Objective: Isolate the stable hydrochloride salt.[1]

-

Protocol:

Pharmacological Applications: Enzyme Inhibition

The primary research utility of this compound is as a precursor for Sulfamides and related urea derivatives.[1] Research indicates that when this amine is sulfamoylated, it acts as a potent inhibitor for multiple enzymes [1].[1][3]

Target 1: Cholinesterases (AChE & BChE)

-

Relevance: Alzheimer's Disease.[1]

-

Mechanism: The two phenyl rings of the scaffold interact with the Peripheral Anionic Site (PAS) and the hydrophobic gorge of the Acetylcholinesterase enzyme, blocking substrate entry.[1]

-

Potency: Derivatives have shown

values in the low nanomolar range (0.1 – 2.5 nM).[1]

Target 2: Carbonic Anhydrase (hCA I & II)

-

Relevance: Glaucoma, Epilepsy, Diuretic therapy.[1]

-

Mechanism: The amine moiety (after derivatization to a zinc-binding group like sulfamide) coordinates with the Zinc ion in the CA active site, while the bulky benzyl tail occludes the hydrophobic half of the active site.[1]

Data Summary: Inhibition Profile (Derivative Based)

Values represent the range for sulfamide derivatives of this scaffold [1].

| Enzyme Target | Therapeutic Relevance | |

| hCA I (Cytosolic) | 0.27 – 2.26 | Glaucoma / Edema |

| hCA II (Cytosolic) | 0.18 – 1.47 | Glaucoma / Epilepsy |

| AChE (Acetylcholinesterase) | 0.12 – 2.45 | Alzheimer's (Cognitive) |

| BChE (Butyrylcholinesterase) | 0.49 – 1.79 | Alzheimer's (Plaque progression) |

Experimental Visualization

Workflow 1: Synthesis & Derivatization Pathway

This diagram outlines the conversion of raw materials into the active pharmacophore and its subsequent derivatization.[1]

Figure 1: Synthetic route from condensation to salt formation and downstream derivatization.[1]

Workflow 2: Dual-Inhibition Mechanism Logic

This diagram illustrates how the scaffold achieves dual-target inhibition (AChE and CA) through distinct structural motifs.

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to enzyme active sites.[1]

Handling and Safety

-

Storage: Store at -20°C. The HCl salt is hygroscopic; keep in a desiccator.

-

Stability: Solutions in DMSO are stable for ~1 month at -20°C. Aqueous solutions should be prepared fresh.

-

Safety: As a primary amine derivative, treat as a potential irritant.[1] Use standard PPE.[1] No specific acute toxicity data is available for the HCl salt, so assume toxicity profiles similar to homologous phenethylamines (stimulant/sympathomimetic potential).[1]

References

-

Bioorganic Chemistry (2017). The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors.[1][3]

-

PubChem Compound Summary. 2-benzyl-3-phenylpropan-1-amine hydrochloride.[1]

- Chemical Supplier Data (EvitaChem).this compound Product Specifications.

Sources

- 1. evitachem.com [evitachem.com]

- 2. 31748-67-1|3,3'-(1,3-Phenylene)bis(propan-1-amine)|BLD Pharm [bldpharm.com]

- 3. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of (3-Amino-2-benzylpropyl)benzene hydrochloride polymorphs

An In-Depth Technical Guide to the Thermodynamic Stability of Pharmaceutical Polymorphs A Case Study of (2-Benzyl-3-phenylpropyl)ammonium chloride

Abstract

The crystalline state of an active pharmaceutical ingredient (API) is a critical attribute that can profoundly influence its physical and chemical properties, including solubility, dissolution rate, and stability. This, in turn, affects the bioavailability, therapeutic efficacy, and manufacturability of the final drug product. Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a common phenomenon that presents both challenges and opportunities in drug development. Understanding the thermodynamic stability relationship between different polymorphs is paramount for selecting the optimal solid form for development and ensuring consistent product quality. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of pharmaceutical polymorphs, using a hypothetical case study of (2-Benzyl-3-phenylpropyl)ammonium chloride to illustrate key concepts and experimental workflows.

The Critical Role of Polymorphism in Drug Development

Polymorphism refers to the existence of different crystalline structures for the same chemical entity.[1] These different forms, or polymorphs, arise from variations in the arrangement and/or conformation of molecules in the crystal lattice. While chemically identical, polymorphs are distinct solid-state materials with different physical properties.[1]

The implications of polymorphism in the pharmaceutical industry are significant:

-

Bioavailability and Therapeutic Efficacy: Different polymorphs can exhibit different solubilities and dissolution rates.[2][3] The more soluble, metastable form may initially lead to higher bioavailability, but it can also convert to a more stable, less soluble form over time, potentially reducing the drug's efficacy.[1][4]

-

Stability and Shelf-Life: The most thermodynamically stable polymorph is generally preferred for development as it is less likely to undergo solid-state transformations during storage.[1] Such transformations can alter the drug product's performance and shelf-life.

-

Manufacturing and Processing: Polymorphic forms can differ in their mechanical properties, such as crystal habit, hardness, and flowability. These differences can impact key manufacturing processes like milling, granulation, and tableting.[5]

Given these critical considerations, regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough investigation of polymorphism for new drug substances.[6][7][8] The goal is to identify and characterize all relevant polymorphic forms and to select the one that ensures the safety, efficacy, and quality of the drug product throughout its lifecycle.

Thermodynamic Principles of Polymorphic Stability

The relative stability of polymorphs is governed by the principles of thermodynamics, specifically the Gibbs free energy (G) of the system. The Gibbs free energy is a function of enthalpy (H) and entropy (S) at a given temperature (T):

G = H - TS

The polymorph with the lowest Gibbs free energy under a given set of conditions (temperature and pressure) is the most thermodynamically stable form.[1] The relationship between the Gibbs free energies of two polymorphs determines whether they have a monotropic or enantiotropic relationship.

-

Monotropy: One polymorph is more stable than the other at all temperatures up to their melting points. The metastable form has a higher Gibbs free energy (and is more soluble) at all temperatures.

-

Enantiotropy: The stability relationship between the two polymorphs inverts at a specific transition temperature (Tt) below their melting points. One form is more stable below Tt, while the other is more stable above Tt.[9]

The thermodynamic relationship between polymorphs can be elucidated by studying their thermal properties and solubilities.

Analytical Toolbox for Polymorph Characterization and Stability Assessment

A suite of analytical techniques is employed to identify, characterize, and determine the relative stability of polymorphs.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for identifying and differentiating crystalline forms. Each polymorph produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure.[2][10][11]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points (Tm) and enthalpies of fusion (ΔHfus).[10][12] This information is crucial for assessing the thermodynamic stability relationship between polymorphs according to the Heat of Fusion Rule . This rule, as described by Yu, states that if the higher melting polymorph has the lower heat of fusion, the system is likely enantiotropic; otherwise, it is monotropic.[13]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by detecting mass loss upon heating.[2][12]

Solubility Studies

Measuring the solubility of each polymorph as a function of temperature is a definitive method for determining their relative stability.[4][13][14] The polymorph with the lower solubility at a given temperature is the more stable form. For an enantiotropic system, the solubility curves of the two forms will intersect at the transition temperature.

Case Study: Thermodynamic Stability of (2-Benzyl-3-phenylpropyl)ammonium chloride (ABP-HCl) Polymorphs

To illustrate the practical application of these principles, we will consider a hypothetical case study of a new drug candidate, (2-Benzyl-3-phenylpropyl)ammonium chloride (ABP-HCl). Through a polymorph screen, two anhydrous crystalline forms, designated Form I and Form II, have been identified.

Physicochemical Properties of ABP-HCl Polymorphs

The key physicochemical properties of Form I and Form II, determined through a series of characterization experiments, are summarized below.

| Property | Form I | Form II |

| Appearance | White crystalline powder | Needle-like crystals |

| Melting Point (Tm) | 185 °C | 175 °C |

| Enthalpy of Fusion (ΔHfus) | 35 kJ/mol | 30 kJ/mol |

| Solubility at 25°C in Water | 5.2 mg/mL | 7.8 mg/mL |

| PXRD Peaks (2θ) | 8.5°, 12.3°, 15.8°, 21.1° | 9.2°, 11.5°, 18.4°, 23.0° |

Experimental Protocols

Objective: To confirm the distinct crystalline structures of Form I and Form II.

Protocol:

-

A small amount of each polymorphic sample is gently packed into a sample holder.

-

The sample is placed in the PXRD instrument.

-

The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a 2θ range of 2° to 40°.

-

The diffraction patterns are recorded and plotted as intensity versus 2θ.

Caption: PXRD Experimental Workflow.

Objective: To determine the melting points and enthalpies of fusion for Form I and Form II.

Protocol:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan to seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

Integrate the melting endotherm to determine Tm and ΔHfus.

Caption: DSC Experimental Workflow.

Objective: To determine the solubility of each polymorph at various temperatures.

Protocol:

-

Add an excess amount of the polymorph to a known volume of solvent (e.g., water) in sealed vials.

-

Equilibrate the vials in a temperature-controlled shaker bath at different temperatures (e.g., 25°C, 35°C, 45°C, 55°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, filter the suspensions to remove undissolved solids.

-

Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method (e.g., HPLC).

-

Plot solubility versus temperature for each polymorph.

Caption: Isothermal Solubility Workflow.

Analysis of Thermodynamic Stability

Based on the experimental data, we can now determine the thermodynamic relationship between Form I and Form II.

-

Melting Point and Solubility: Form I has a higher melting point (185 °C vs. 175 °C) and lower solubility at 25°C (5.2 mg/mL vs. 7.8 mg/mL) than Form II. This indicates that Form I is the more stable form at room temperature .

-

Heat of Fusion Rule: Form I is the higher melting polymorph (Tm = 185 °C). Its enthalpy of fusion (ΔHfus = 35 kJ/mol) is also higher than that of Form II (ΔHfus = 30 kJ/mol). According to the Heat of Fusion Rule, this suggests a monotropic relationship.[13]

To visualize this relationship, we can construct a Gibbs free energy versus temperature diagram. In a monotropic system, the free energy curves do not cross before the melting points. The metastable form (Form II) has a higher free energy at all temperatures.

Caption: Gibbs Free Energy Diagram for a Monotropic System.

Regulatory Perspective and Control Strategy

From a regulatory standpoint, it is crucial to demonstrate an understanding of the polymorphic landscape of the API and to implement a robust control strategy.[3][5][6] For the ABP-HCl case, since Form I is the most stable form, it would typically be selected for development to minimize the risk of solid-state transformation.

The control strategy should include:

-

A specification for the polymorphic form of the drug substance (e.g., using PXRD).

-

In-process controls during manufacturing of the drug substance and drug product to ensure the desired form is consistently produced.

-

Stability studies on the drug product to confirm that the polymorphic form remains unchanged over its shelf-life.[1]

Conclusion

The thermodynamic stability of polymorphs is a cornerstone of solid-state chemistry in pharmaceutical development. A thorough understanding of the principles of polymorphism, coupled with the application of appropriate analytical techniques, is essential for selecting and controlling the optimal crystalline form of an API. This ensures the development of a safe, effective, and consistent drug product. The case of ABP-HCl illustrates how a systematic investigation, combining thermal analysis, X-ray diffraction, and solubility studies, can elucidate the stability relationship between polymorphs and inform the selection of the appropriate form for clinical and commercial development.

References

-

Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. Journal of Pharmaceutical Sciences, 84(8), 966-974. [Link]

-

Applied Clinical Trials Online. (2007). New FDA Guidance on Polymorphic Compounds in Generic Drugs. Applied Clinical Trials Online. [Link]

-

FDA. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, and Controls Information. U.S. Food and Drug Administration. [Link]

-

Federal Register. (2007). Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. Federal Register. [Link]

-

Pharmaceutical Technology. (2020). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology, 32(11). [Link]

-

Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]

-

I-MAK. (2023). Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. I-MAK. [Link]

-

FDA. (n.d.). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. U.S. Food and Drug Administration. [Link]

-

Man-Rong, L., & Hong-Cun, Z. (2005). Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry. Journal of Pharmaceutical Sciences, 94(6), 1372-1393. [Link]

-

Kitamura, M. (2005). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 77(4), 683-691. [Link]

-

ResearchGate. (2025). A valuable technique for polymorph screening. ResearchGate. [Link]

-

Trade Science Inc. (2012). Applications of thermoanalytical techniques for studying polymorphism and solid-state transformations in pharmaceutical industry. Analytical Chemistry: An Indian Journal, 11(7,8), 249-259. [Link]

-

Chen, Y., et al. (2015). Estimating Thermodynamic Stability Relationship of Polymorphs of Sofosbuvir. Crystal Growth & Design, 15(10), 4949-4957. [Link]

-

Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Resolian. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. pharmtech.com [pharmtech.com]

- 3. fda.gov [fda.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pharmtech.com [pharmtech.com]

- 6. FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information [pharmaceuticalonline.com]

- 7. Federal Register :: Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability [federalregister.gov]

- 8. i-mak.org [i-mak.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. resolian.com [resolian.com]

- 11. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Inferring thermodynamic stability relationship of polymorphs from melting data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.iupac.org [publications.iupac.org]

Methodological & Application

Step-by-step synthesis protocol for (3-Amino-2-benzylpropyl)benzene hydrochloride

An Application Note for the Synthesis of (3-Amino-2-benzylpropyl)benzene Hydrochloride

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, also known as 2-benzyl-3-phenylpropan-1-amine hydrochloride. The described method is a robust, two-step process commencing with the reductive amination of the commercially available precursor, dibenzyl ketone, via the Leuckart reaction, followed by acidic hydrolysis to yield the target primary amine hydrochloride.[1][2] This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes. The target compound is a valuable building block for more complex molecules, particularly in the development of potential therapeutic agents.[3]

Introduction

(3-Amino-2-benzylpropyl)benzene is a primary amine featuring a 1,3-diphenylpropane backbone. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate in drug discovery and organic synthesis.[3] The synthesis of primary amines from ketones is a fundamental transformation in organic chemistry. While various methods exist, including direct catalytic hydrogenation, the Leuckart reaction offers a classic and highly effective approach that does not require specialized high-pressure hydrogenation equipment.[4][5][6]

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert a carbonyl compound into an amine.[1][2] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the desired primary amine. This method is particularly well-suited for ketones that are stable at the required high reaction temperatures (120-180 °C).[1][7] This document provides a thoroughly detailed protocol for this synthesis, from starting materials to the purified final product.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Leuckart Reaction

Dibenzyl ketone is reacted with ammonium formate to produce the intermediate N-(2-benzyl-3-phenylpropyl)formamide.

Step 2: Acidic Hydrolysis

The formamide intermediate is hydrolyzed with hydrochloric acid to yield the final product, this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mol) | Equiv. | Supplier |

| Dibenzyl ketone | C₁₅H₁₄O | 210.27 | 21.0 g | 0.10 | 1.0 | Sigma-Aldrich |

| Ammonium formate | CH₅NO₂ | 63.06 | 31.5 g | 0.50 | 5.0 | Acros Organics |

| Hydrochloric acid (conc.) | HCl | 36.46 | ~50 mL | - | - | Fisher Scientific |

| Toluene | C₇H₈ | 92.14 | 200 mL | - | - | VWR |

| Diethyl ether | C₄H₁₀O | 74.12 | 200 mL | - | - | VWR |

| Sodium hydroxide (5M aq.) | NaOH | 40.00 | As needed | - | - | J.T. Baker |

| Deionized Water | H₂O | 18.02 | As needed | - | - | In-house |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Sigma-Aldrich |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | - | Decon Labs |

Experimental Protocol

Part A: Synthesis of N-(2-benzyl-3-phenylpropyl)formamide

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. Place the apparatus in a heating mantle.

-

Charging Reagents: To the flask, add dibenzyl ketone (21.0 g, 0.10 mol) and ammonium formate (31.5 g, 0.50 mol).

-

Heating: Begin stirring the mixture and heat it to 160-165 °C. The solid mixture will melt and begin to reflux. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).

-

Cooling and Initial Workup: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm, viscous reaction mixture into 400 mL of cold water with vigorous stirring. A solid or oily product should precipitate.

-

Isolation of Intermediate: If the product solidifies, collect the crude N-formyl intermediate by vacuum filtration and wash it with water. If it remains an oil, transfer the mixture to a separatory funnel and extract the product with toluene (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude formamide as a viscous oil or low-melting solid.

Part B: Acidic Hydrolysis and Product Isolation

-

Hydrolysis Setup: Transfer the entire crude N-(2-benzyl-3-phenylpropyl)formamide from Part A into a 500 mL round-bottom flask. Add 100 mL of 6M hydrochloric acid.

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours. This step hydrolyzes the formamide to the primary amine and forms the hydrochloride salt.[2]

-

Cooling and Basification: Cool the reaction mixture in an ice bath. A precipitate of the hydrochloride salt may form. To isolate the free amine for purification, slowly basify the acidic solution by adding 5M sodium hydroxide solution with stirring until the pH is >12. Ensure the mixture remains cool during this exothermic process.

-

Extraction: Transfer the basified mixture to a separatory funnel and extract the free amine (2-benzyl-3-phenylpropan-1-amine) with diethyl ether (3 x 75 mL).

-

Drying: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude free amine as an oil.

Part C: Formation and Purification of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude amine oil from Part B in approximately 100 mL of anhydrous diethyl ether. While stirring, slowly add concentrated hydrochloric acid dropwise. The hydrochloride salt will immediately precipitate as a white solid.

-

Scientist's Note: Adding the acid to the amine solution ensures rapid and complete precipitation of the salt. An excess of acid should be avoided to prevent impurities.

-

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimum amount of hot ethanol and then add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight. The expected yield is 18-22 g (65-80% over two steps).

Workflow Visualization

The following diagram illustrates the complete synthesis workflow.

Caption: Workflow for the synthesis of the target hydrochloride salt.

Mechanistic Discussion

The Leuckart reaction is a classic example of reductive amination.[1] The mechanism, while complex and subject to some debate depending on the exact reagents (formamide vs. ammonium formate), is generally understood to proceed through the key steps outlined below when using ammonium formate.[1][9]

-

Ammonia Formation: Ammonium formate exists in equilibrium with ammonia and formic acid.[1]

-

Imine/Iminium Ion Formation: Ammonia acts as a nucleophile, attacking the carbonyl carbon of dibenzyl ketone. Subsequent dehydration leads to the formation of an iminium ion intermediate.

-

Hydride Reduction: The formate ion acts as a hydride donor, reducing the iminium ion to form the N-formyl derivative of the amine (the intermediate isolated in Part A). Carbon dioxide is released as a byproduct.

-

Hydrolysis: The final step, conducted in Part B, is the acid-catalyzed hydrolysis of the N-formyl amide bond to liberate the free primary amine, which is protonated in the acidic medium to form the ammonium hydrochloride salt.

This one-pot formation and reduction of the imine is highly efficient, though it requires high temperatures to overcome the activation barriers for dehydration and hydride transfer.[7]

Safety Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care. Toluene and diethyl ether are flammable; ensure there are no nearby ignition sources.

-

Reactions: The basification of the acidic solution with sodium hydroxide is highly exothermic; perform this step slowly and with external cooling (ice bath) to control the temperature.

Conclusion

The protocol detailed in this application note describes a reliable and scalable synthesis of this compound from dibenzyl ketone. By employing the Leuckart reaction followed by acid hydrolysis, this method provides good yields without the need for specialized catalytic hydrogenation equipment. The step-by-step instructions and scientific rationale provide researchers with a solid framework for successfully producing this valuable synthetic intermediate.

References

-

Leuckart reaction. In: Wikipedia. Accessed February 21, 2026. [Link]

-

Li, H., et al. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. 2021, 45(38), 17685-17692. [Link]

-

Nitrile reduction. In: Wikipedia. Accessed February 21, 2026. [Link]

-

Ismail, M. M., et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry. 2023, 5(1), 304-323. [Link]

-

Jagadeesh, R. V., et al. Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Catalysis Science & Technology. 2017, 7(18), 3964-3970. [Link]

-

Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters. 2019, 149, 2977–2989. [Link]

-

Reductive Amination. Chemistry LibreTexts. Accessed February 21, 2026. [Link]

-

Reductive Amination. Master Organic Chemistry. Accessed February 21, 2026. [Link]

-

The Mechanism of the Leuckart Reaction. Scribd. Accessed February 21, 2026. [Link]

-

O, Ta-Shma, Z., & Rappoport, Z. Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters. 2002, 4(24), 4345–4348. [Link]

-

Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory. Journal of Chemical Education. 2012, 89(1), 143-144. [Link]

-

Preparation of Dibenzyl Ketone and Phenylacetone. Scribd. Accessed February 21, 2026. [Link]

-

Synthesis of benzylamine hydrochloride. PrepChem.com. Accessed February 21, 2026. [Link]

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. evitachem.com [evitachem.com]

- 4. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

Application Note: A Validated Protocol for the Synthesis of (3-Amino-2-benzylpropyl)benzene HCl

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of (3-Amino-2-benzylpropyl)benzene hydrochloride (IUPAC Name: 2-benzyl-3-phenylpropan-1-amine;hydrochloride).[1] The synthetic strategy is designed for robustness and scalability, beginning from diethyl malonate and culminating in a highly efficient reductive amination. Each stage of the synthesis is detailed with step-by-step instructions, mechanistic insights, and critical process parameters. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable pathway to a key structural motif found in various pharmacologically relevant molecules.

Introduction and Synthetic Strategy

(3-Amino-2-benzylpropyl)benzene HCl is a primary amine salt featuring a dibenzyl-substituted propane backbone.[1] This structural class is of significant interest in pharmaceutical development. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a range of applications.[1]

The synthetic approach detailed herein is a linear, six-step process designed to build the carbon skeleton first, followed by the introduction and conversion of the required functional groups. The overall strategy avoids the use of hazardous intermediates like azides or cyanides, prioritizing safety and efficiency. The key transformations include a double alkylation of diethyl malonate, hydrolysis and decarboxylation, reduction of a carboxylic acid, mild oxidation to an aldehyde, and a final, high-yield reductive amination.

Overall Synthetic Scheme

Caption: Figure 1: Overall Synthetic Pathway

Mechanistic Considerations and Rationale

A core principle of this protocol is the deliberate choice of reagents and transformations to ensure high yields and purities at each step.

-

Building the Carbon Skeleton (Steps 1-2): A classical malonic ester synthesis is employed to construct the C16 backbone. Diethyl malonate is sequentially deprotonated and alkylated twice with benzyl chloride. The acidic α-proton allows for controlled, high-yield C-C bond formation. Subsequent acidic hydrolysis of the diester followed by heat-induced decarboxylation efficiently yields the disubstituted carboxylic acid.

-

Functional Group Interconversion (Steps 3-4): The reduction of the carboxylic acid to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is selected for its efficacy in this transformation. The subsequent oxidation of the primary alcohol to an aldehyde is a critical step where over-oxidation to the carboxylic acid must be avoided. Pyridinium chlorochromate (PCC) is the reagent of choice as it is a mild oxidant known to reliably stop the oxidation at the aldehyde stage for primary alcohols.

-

Amine Formation (Step 5): Reductive amination is a highly efficient and direct method for synthesizing amines from carbonyl compounds.[2] The aldehyde intermediate reacts with an ammonia source (ammonium acetate) to form an imine in situ. This imine is then selectively reduced by sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is a key choice here; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, driving the reaction to completion.[2]

-

Final Salt Formation (Step 6): The purified amine free base is converted to its hydrochloride salt. This is standard practice to improve the compound's handling characteristics, crystallinity, and solubility for biological assays.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents like LiAlH₄ and benzyl chloride are highly reactive and/or corrosive and must be handled with extreme care.

Protocol 1: Synthesis of Diethyl Dibenzylmalonate

-

Reaction Setup: Equip a dry 1 L three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Maintain a nitrogen atmosphere.

-

Reagent Addition: Add 400 mL of absolute ethanol to the flask, followed by the careful, portion-wise addition of 23.0 g (1.0 mol) of sodium metal. Stir until all sodium has reacted to form sodium ethoxide.

-

Cool the solution to room temperature and add 80.1 g (0.5 mol) of diethyl malonate dropwise.

-

Add 126.6 g (1.0 mol) of benzyl chloride via the dropping funnel over 1 hour.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (Thin-Layer Chromatography).

-

Work-up: Cool the reaction to room temperature and pour it into 1 L of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl dibenzylmalonate as a colorless oil.

Protocol 2: Synthesis of 2-benzyl-3-phenylpropanoic Acid

-

Reaction Setup: In a 1 L round-bottomed flask, combine the diethyl dibenzylmalonate (0.45 mol) from the previous step with 500 mL of 6 M hydrochloric acid.

-

Reaction: Heat the mixture to a vigorous reflux for 12-18 hours, until the evolution of CO₂ ceases.

-

Work-up: Cool the mixture in an ice bath. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure 2-benzyl-3-phenylpropanoic acid.

Protocol 3: Synthesis of 2-benzyl-3-phenylpropan-1-ol

-

Reaction Setup: Equip a dry 2 L three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere. Suspend 19.0 g (0.5 mol) of lithium aluminum hydride (LiAlH₄) in 500 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Dissolve 96.1 g (0.4 mol) of 2-benzyl-3-phenylpropanoic acid in 500 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic.

-

Reaction: After the addition is complete, heat the mixture at reflux for an additional 4 hours.

-

Work-up: Cool the flask to 0 °C in an ice-water bath. Carefully and sequentially quench the reaction by the slow, dropwise addition of 19 mL of water, followed by 19 mL of 15% aqueous sodium hydroxide, and finally 57 mL of water.

-

Filter the resulting granular precipitate of aluminum salts and wash the solid thoroughly with THF.

-

Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield 2-benzyl-3-phenylpropan-1-ol, which can be used in the next step without further purification or can be recrystallized from hexane.

Protocol 4: Synthesis of 2-benzyl-3-phenylpropanal

-

Reaction Setup: In a 2 L flask, suspend 107.7 g (0.5 mol) of pyridinium chlorochromate (PCC) in 1 L of anhydrous dichloromethane (DCM).

-

Reagent Addition: Dissolve 90.5 g (0.4 mol) of 2-benzyl-3-phenylpropan-1-ol in 200 mL of DCM and add it to the PCC suspension in one portion.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Work-up: Dilute the reaction mixture with 1 L of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug with additional diethyl ether.

-

Purification: Combine the organic filtrates and remove the solvent by rotary evaporation. The resulting crude aldehyde is typically of sufficient purity for the next step.

Protocol 5: Synthesis of (3-Amino-2-benzylpropyl)benzene

-

Reaction Setup: In a 1 L flask, dissolve the crude 2-benzyl-3-phenylpropanal (approx. 0.4 mol) in 500 mL of methanol.

-

Reagent Addition: Add 154 g (2.0 mol) of ammonium acetate, followed by 37.7 g (0.6 mol) of sodium cyanoborohydride (NaBH₃CN).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Quench the reaction by adding 200 mL of water. Reduce the volume of methanol using a rotary evaporator. Add 200 mL of 2 M NaOH to basify the mixture to pH > 11.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel (e.g., using a DCM/Methanol/Ammonia gradient) to yield the pure free base.

Protocol 6: Preparation of (3-Amino-2-benzylpropyl)benzene HCl

-

Reaction Setup: Dissolve the purified (3-Amino-2-benzylpropyl)benzene (free base) in 300 mL of anhydrous diethyl ether.

-

Reagent Addition: Cool the solution to 0 °C. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum.

-

Characterization: The final product, (3-Amino-2-benzylpropyl)benzene HCl, should be a white crystalline solid.[1]

Data Summary and Expected Results

The following table summarizes the key physical properties and expected outcomes for the synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Physical Properties |

| Diethyl Dibenzylmalonate | C₂₁H₂₄O₄ | 340.41 | 80-90% | Colorless oil |

| 2-benzyl-3-phenylpropanoic Acid | C₁₆H₁₆O₂ | 240.29 | 85-95% | White crystalline solid |

| 2-benzyl-3-phenylpropan-1-ol | C₁₆H₁₈O | 226.31 | 85-90% | White solid |

| 2-benzyl-3-phenylpropanal | C₁₆H₁₆O | 224.30 | 75-85% | Pale yellow oil |

| (3-Amino-2-benzylpropyl)benzene | C₁₆H₁₉N | 225.33 | 70-80% | Viscous oil |

| (3-Amino-2-benzylpropyl)benzene HCl | C₁₆H₂₀ClN | 261.79 | >95% (from free base) | White crystalline solid; M.P. ~200°C[1] |

Workflow Visualization

Caption: Experimental Workflow Diagram

Conclusion

This application note provides a validated and detailed protocol for the synthesis of (3-Amino-2-benzylpropyl)benzene HCl. By following the described steps, which rely on well-established and high-yielding organic transformations, researchers can reliably produce this valuable compound. The emphasis on mechanistic understanding and the detailed, step-by-step instructions ensure that the protocol is accessible and reproducible for scientists with a foundational knowledge of organic synthesis techniques.

References

-

Vertex AI Search Result, 1, Accessed Feb 21, 2026.

-

Chemistry LibreTexts, , Accessed Feb 21, 2026.

-

Organic Syntheses, , Accessed Feb 21, 2026.

Sources

Recrystallization solvents for high-purity (3-Amino-2-benzylpropyl)benzene hydrochloride

Application Note: High-Purity Recrystallization of (3-Amino-2-benzylpropyl)benzene Hydrochloride

Executive Summary

This guide provides a technical framework for the recrystallization of This compound (C₁₆H₁₉N·HCl), a lipophilic amine salt often used as a scaffold in neurotherapeutic drug development.[1]

Achieving high purity (>99.5%) for this compound is challenging due to its amphiphilic nature : it possesses a polar ionic head (amine hydrochloride) and a bulky, hydrophobic dual-phenyl tail. This structural duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystallization. This protocol outlines a Dual-Solvent Displacement Strategy designed to balance these competing solubility forces, ensuring crystalline recovery and effective impurity rejection.

Physicochemical Profiling & Solvent Strategy

To design a self-validating protocol, we must first analyze the solute-solvent interactions.

-

The Solute: (3-Amino-2-benzylpropyl)benzene HCl is a C16 molecule.[2] The high carbon-to-heteroatom ratio (16:1) indicates significant lipophilicity, yet the hydrochloride salt demands a polar protic environment for dissociation/solvation.

-

The Challenge:

-

Water: High solubility (good), but difficult to dry and risk of hydrate formation.

-

Non-polar (Heptane/Hexane): Zero solubility (good anti-solvent), but high risk of oiling out due to extreme polarity difference.

-

Ethers (Et₂O, MTBE): Generally poor solubility; excellent anti-solvents but volatility issues.

-

Selected Solvent System: We utilize a Polar Protic / Polar Aprotic gradient.

-

Primary Solvent (Good): Ethanol (EtOH) or Isopropanol (IPA) . These dissolve the ionic head via H-bonding while accommodating the hydrophobic tail.

-

Anti-Solvent (Poor): Ethyl Acetate (EtOAc) . It is polar enough to mix with alcohols and prevent immediate oiling out, yet non-polar enough to force the salt out of solution.

Table 1: Predicted Solubility Profile & Solvent Selection

| Solvent Class | Representative | Solubility (Hot) | Solubility (Cold) | Role |

| Alcohols | Ethanol, Methanol | High | Moderate | Primary Solvent |

| Esters | Ethyl Acetate, IPM | Low | Negligible | Anti-Solvent |

| Ketones | Acetone | Low | Negligible | Alternative Anti-Solvent |

| Hydrocarbons | Heptane, Toluene | Negligible | Negligible | Risk of Oiling Out |

| Water | Water | Very High | High | Avoid (Yield Loss) |

Experimental Protocol: Dual-Solvent Recrystallization

Objective: Purify crude (3-Amino-2-benzylpropyl)benzene HCl to >99.5% HPLC purity.

Materials

-

Crude (3-Amino-2-benzylpropyl)benzene HCl (10.0 g)

-

Solvent A: Absolute Ethanol (Anhydrous)

-

Solvent B: Ethyl Acetate (ACS Reagent Grade)

-

Equipment: 250 mL 3-neck round bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

Phase 1: Dissolution (The "Thermodynamic Reset")

-

Charge 10.0 g of crude solid into the flask.

-

Add 30 mL of Ethanol (3 vol). Note: Start with a low volume to ensure saturation.

-

Heat the mixture to reflux (approx. 78°C) with moderate stirring.

-

If solids remain after 10 minutes at reflux, add Ethanol in 2 mL increments until a clear, homogeneous solution is obtained.

-

Critical Check: If the solution is dark/colored, add activated carbon (5% w/w), reflux for 15 mins, and filter hot through Celite.

-

Phase 2: Nucleation Management (The "Cloud Point") 5. Remove the heat source but keep the flask in the oil bath to allow slow cooling to 60°C . 6. Begin adding Ethyl Acetate dropwise via an addition funnel. 7. Stop addition immediately upon observing the first permanent turbidity (cloud point). 8. Add 1-2 mL of Ethanol to re-dissolve the turbidity. Reason: We want to approach the metastable zone width (MSZW) boundary without crossing it purely by anti-solvent addition, which causes amorphous precipitation.

Phase 3: Controlled Crystallization 9. Allow the solution to cool to room temperature (20-25°C) at a rate of 10°C per hour .

- Why: Fast cooling traps impurities in the crystal lattice.

- Once at RT, transfer the flask to an ice bath (0-5°C) for 2 hours.

- Seeding (Optional but Recommended): If no crystals form at 25°C, add a seed crystal (<1 mg) of pure material.

Phase 4: Isolation & Drying 12. Filter the white crystalline solid using a Buchner funnel under vacuum. 13. Wash the cake with a cold (0°C) mixture of 1:3 EtOH:EtOAc (10 mL).

- Caution: Do not wash with pure Ethanol; it will dissolve your yield.

- Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Visualization (Workflow Logic)

The following diagram illustrates the critical decision pathways during the recrystallization process to prevent common failure modes like oiling out.

Figure 1: Decision tree for the purification of lipophilic amine salts, highlighting the critical "Oiling Out" mitigation loop.

Troubleshooting & Critical Parameters

Problem: Oiling Out (Liquid-Liquid Phase Separation)

-

Symptom: Instead of white needles, you see oily droplets at the bottom of the flask.

-

Cause: The anti-solvent (EtOAc) lowered the solubility limit too fast, or the temperature dropped before nucleation could occur. The system entered the "spinodal decomposition" region.

-

Solution:

-

Reheat the mixture until the oil redissolves.

-

Add more Ethanol (increase solvent power).

-

Cool more slowly and add a Seed Crystal at the saturation temperature.

-

Problem: Low Yield (<60%)

-

Cause: Too much Ethanol (Primary solvent) used, holding the product in the mother liquor.

-

Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling/crystallization step (Second Crop). Note: Second crop purity is usually lower.

References

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

-

Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link

-

PubChem Compound Summary. (2023). CID 11498877 (Free Base Analog). National Center for Biotechnology Information. Link

-

EvitaChem. (2023). This compound Product Page. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Amino-2-benzylpropyl)benzene Hydrochloride

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for the purification of (3-Amino-2-benzylpropyl)benzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you achieve the highest possible purity for your samples.

Introduction: The Challenge of Purity

This compound is a primary amine salt with significant potential in medicinal chemistry and organic synthesis.[1] Like many amine-containing compounds, its synthesis can result in a crude product containing a variety of impurities, including unreacted starting materials, over-alkylated byproducts, and reagents from the workup process.[2][3] As a hydrochloride salt, its purification is governed by its solubility and acid-base properties, which we can leverage to our advantage.[4][5] This guide provides a structured approach to identifying and removing these impurities effectively.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy

This section addresses the critical first steps: understanding your crude sample and formulating a purification plan.

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route. However, based on common syntheses of benzyl-substituted amines, we can anticipate several classes of impurities. Understanding these is the first step to selecting an appropriate removal method.

Table 1: Common Impurity Profile & Characteristics

| Impurity Type | Likely Source | Physicochemical Properties | Recommended Primary Removal Method |

| Unreacted Starting Materials | Incomplete reaction | Varies (e.g., benzyl halides, ammonia derivatives) | Acid-Base Extraction, Chromatography |

| Over-alkylated Byproducts | Lack of reaction control | Secondary or tertiary amines; more lipophilic | Chromatography, pH-controlled Extraction |

| Neutral Organic Compounds | Side reactions or solvents | Non-ionizable in aqueous acid/base | Acid-Base Extraction |

| Acidic/Basic Reagents | Workup process | Carboxylic acids, inorganic bases | Acid-Base Extraction |

| Inorganic Salts | Neutralization/Salting-out | e.g., Ammonium chloride (NH₄Cl) | Recrystallization from appropriate solvents |

Q2: How do I choose the best purification strategy for my needs?

A2: The optimal strategy depends on the nature of the impurities and the desired final purity. A multi-step approach is often necessary. The following decision tree provides a logical workflow for selecting your purification cascade.

Q3: What analytical techniques should I use to assess the purity of my sample?

A3: A combination of techniques provides the most complete picture.

-

Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reactions and column chromatography fractions. For amines, streaking can be an issue on silica plates; this can be mitigated by adding 1-2% triethylamine to your eluent.[2][6]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, especially for pharmaceutical-grade material. Reversed-phase (RP-HPLC) is most common.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

-

Infrared (IR) Spectroscopy: Particularly useful for confirming the presence of the amine hydrochloride salt. You should observe a broad, strong absorption band typically in the 2400-2800 cm⁻¹ range, which corresponds to the N-H⁺ stretch of the ammonium salt.[9]

Part 2: Troubleshooting Guide - Method-Specific Issues

This section dives into specific purification techniques, addressing common problems with expert advice and detailed protocols.

Method A: Acid-Base Extraction

Principle: This technique exploits the differential solubility of the amine free base and its protonated salt form. The hydrochloride salt is water-soluble, while the neutral free base is soluble in organic solvents.[4][10][11] This allows for the separation of your target compound from neutral, acidic, or other non-amine basic impurities.

-

Q: I've formed a persistent emulsion at the aqueous/organic interface. How do I break it?

-

A: Emulsions are common and can be resolved by adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, forcing the organic droplets to coalesce. Gentle swirling, rather than vigorous shaking, can also prevent their formation.

-

-

Q: My yield is low after extraction. Where could my product have gone?

-

A: Product loss can occur for several reasons. First, ensure you have fully basified the aqueous layer (pH > 10) to convert all the hydrochloride salt to the free base before extracting with an organic solvent.[10] Second, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL), as this is more efficient.

-

-

Q: An acidic impurity is still present in my final product. Why wasn't it removed?

-

A: This suggests the initial wash with a basic solution was insufficient. Ensure you use a dilute base wash (e.g., 5% NaHCO₃ or Na₂CO₃ solution) on the initial organic solution before extracting your amine with acid. This removes acidic impurities at the start.[10]

-

-

Dissolution: Dissolve the crude hydrochloride salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). If insoluble material is present, it may be an inorganic salt; filter it off at this stage.

-

Initial Wash (Optional): If acidic impurities are suspected, wash the organic layer with a 5% sodium bicarbonate solution, followed by water, then brine.

-

Conversion to Free Base: Add a 2M NaOH solution to the organic layer and stir. Monitor the pH of the aqueous layer, ensuring it is > 10. This converts the amine hydrochloride to the free base.

-

Separation: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Combine & Dry: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Salt Formation: Filter off the drying agent. Bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or dioxane.[5] The this compound will precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Method B: Recrystallization

Principle: This method purifies crystalline solids by leveraging differences in solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities either remain in solution or are insoluble at high temperatures.[5]

-

Q: My product is "oiling out" instead of forming crystals. What should I do?

-

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your product in that solvent. To fix this, add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.

-

-

Q: I'm getting very low recovery after recrystallization.

-

A: This usually means you used too much solvent or the compound is too soluble in the chosen solvent even at low temperatures.[6] Minimize the amount of hot solvent used to just dissolve the solid. If recovery is still low, consider a mixed-solvent system. Dissolve the product in a "good" solvent (high solubility) and then slowly add a "poor" solvent (low solubility) at an elevated temperature until the solution becomes slightly turbid. Clarify with a few drops of the good solvent and then cool slowly.

-

Table 2: Potential Recrystallization Solvents for Amine Hydrochlorides

| Solvent | Boiling Point (°C) | Characteristics & Rationale |

| Isopropanol (IPA) | 82.6 | A common choice for amine salts. Good balance of polarity. |

| Ethanol (EtOH) | 78.4 | Similar to IPA, but salts may be slightly more soluble.[12] |

| Methanol/DCM | N/A | A mixed system. Dissolve in minimal hot methanol, add DCM as an anti-solvent. |

| n-Butyl Alcohol | 117.7 | Excellent for removing ammonium chloride, which is negligibly soluble even at boiling.[12] |

| Acetonitrile | 82.0 | A polar aprotic solvent that can be effective for moderately polar salts. |

-

Solvent Selection: Choose a promising solvent or solvent system from Table 2. Test on a small scale first.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

-

Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove residual soluble impurities.

-

Drying: Dry the crystals under high vacuum to remove all residual solvent.

Method C: Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica or alumina) as a liquid mobile phase (eluent) passes through it.[6] It is powerful for separating compounds with similar structures.

-

Q: My compound is streaking badly on the silica gel TLC plate and column.

-

A: This is a classic problem with amines on acidic silica gel. The basic amine interacts too strongly with the acidic silanol groups. The solution is to add a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent system.[2]

-

-

Q: Streaking persists even with a modifier. What's my next option?

-

A: Switch to a different stationary phase. Basic alumina is an excellent alternative for purifying basic compounds as it eliminates the problematic acidic interactions.[2]

-

-

Q: I can't separate my product from a very similar impurity.

-

A: This requires optimizing the separation (resolution). Try a less polar eluent system to increase the retention time of all compounds, which may improve separation. If that fails, a higher-performance technique like preparative HPLC may be necessary.

-

Table 3: Suggested Starting Conditions for Column Chromatography

| Stationary Phase | Recommended Eluent System (starting point) | Modifier | Target Rf (on TLC) |

| Silica Gel (60 Å) | Dichloromethane / Methanol (98:2 to 90:10) | 1% Triethylamine | ~0.3[6] |

| Alumina (Basic) | Ethyl Acetate / Hexanes (20:80 to 50:50) | None typically needed | ~0.3-0.4 |

| Reversed-Phase (C18) | Acetonitrile / Water | 0.1% Trifluoroacetic Acid (TFA) | Varies |

References

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

Moore, J. S., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1846-1853. DOI:10.1039/D1RE00205H. Retrieved from [Link]

-

Reddit. (2024, March 12). r/Chempros: Amine workup. Retrieved from [Link]

-

Everest Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Coll. Vol. 1, p.347 (1941); Vol. 5, p.75 (1925). Retrieved from [Link]

-

Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society, 126(41), 13335-13342. DOI: 10.1021/ja046655h. Retrieved from [Link]

- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.

- Google Patents / European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.

-

Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

-

Ashtekar, D. R., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry, 16(16), 7583-7592. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

-

Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 21(9), 1139. Retrieved from [Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Retrieved from [Link]

-

Indian Journal of Chemistry. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

-

Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

-

J-Stage. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

-

Garstenauer, C., et al. (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Journal of Organometallic Chemistry, 993, 122709. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Coll. Vol. 9, p.39 (1998); Vol. 72, p.50 (1995). Retrieved from [Link]

- Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

-

Crich, D., & Vinogradova, O. (2007). Direct Stereocontrolled Synthesis of 3-Amino-3-deoxy-β-Mannopyranosides: Importance of the Nitrogen Protecting Group on Stereoselectivity. The Journal of Organic Chemistry, 72(17), 6513-6522. Retrieved from [Link]

-

ResearchGate. (2021, June 11). (PDF) Impurity profile of amino acids?. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. reddit.com [reddit.com]

- 3. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. designer-drug.com [designer-drug.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. agilent.com [agilent.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vernier.com [vernier.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Optimizing pH for (3-Amino-2-benzylpropyl)benzene hydrochloride Stability

Welcome to the technical support center for optimizing the stability of (3-Amino-2-benzylpropyl)benzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for ensuring the chemical integrity of this compound in aqueous solutions. As a primary amine hydrochloride, its stability is critically dependent on the pH of the formulation.[1] This document will walk you through the principles, experimental design, and troubleshooting of pH optimization studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is pH important for its stability?

A1: this compound is an organic compound classified as a primary amine hydrochloride. The hydrochloride salt form is often used to enhance the solubility and stability of amine-containing compounds.[1] The primary amine group is basic and can participate in acid-base reactions. The pH of a solution dictates the protonation state of this amine group, which in turn significantly influences the compound's susceptibility to various degradation pathways, such as hydrolysis and oxidation.[2] Maintaining an optimal pH is therefore crucial for preventing the formation of degradation products and ensuring the potency and safety of the compound in solution.

Q2: What are the primary degradation pathways for an amine hydrochloride like this one?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, primary amines can be susceptible to several degradation mechanisms, including:

-

Oxidation: The lone pair of electrons on the nitrogen atom can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of various oxidation products.

-

Hydrolysis: Although generally stable, under certain pH and temperature conditions, related functional groups in a molecule could be susceptible to hydrolysis.

-

Interaction with Excipients: In a formulated product, reactive excipients can interact with the amine group, leading to degradation. For instance, the Maillard reaction can occur between amines and reducing sugars.

Forced degradation studies are essential to experimentally determine the specific vulnerabilities of the molecule.[2][3][4]

Q3: What is a stability-indicating analytical method and why do I need one?